Cas no 941929-72-2 (3-methyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

3-メチル-N-1-(チオフェン-2-スルホニル)-1,2,3,4-テトラヒドロキノリン-6-イルベンズアミドは、複雑な有機化合物であり、キノリン骨格とチオフェンスルホニル基を有する特徴的な構造を持ちます。この化合物は、医薬品中間体や生物活性研究において重要な役割を果たす可能性があります。その分子設計により、高い選択性と安定性が期待され、創薬研究におけるリード化合物としての利用が注目されています。特に、チオフェン環とスルホニル基の組み合わせは、分子間相互作用の調整に寄与し、標的タンパク質との親和性向上が期待できます。また、合成経路の最適化により、高純度での製造が可能です。

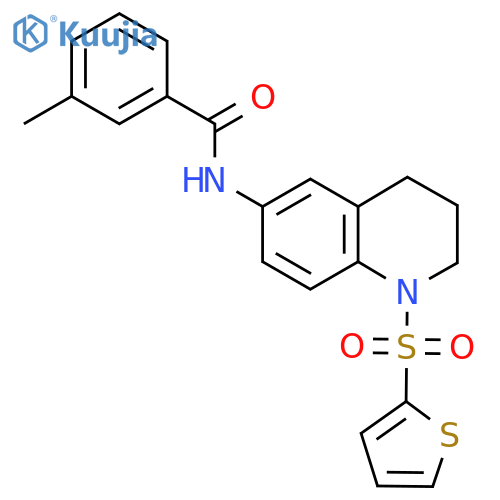

941929-72-2 structure

商品名:3-methyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide

3-methyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- F2770-0145

- AKOS024679365

- 941929-72-2

- 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

- 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- 3-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 3-methyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide

-

- インチ: 1S/C21H20N2O3S2/c1-15-5-2-6-17(13-15)21(24)22-18-9-10-19-16(14-18)7-3-11-23(19)28(25,26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,22,24)

- InChIKey: IGCWPFCVFHPIMN-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CS1)(N1C2C=CC(=CC=2CCC1)NC(C1C=CC=C(C)C=1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 412.09153485g/mol

- どういたいしつりょう: 412.09153485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 663

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 103Ų

3-methyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2770-0145-10μmol |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2770-0145-20mg |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2770-0145-1mg |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2770-0145-75mg |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2770-0145-2μmol |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2770-0145-5μmol |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2770-0145-2mg |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2770-0145-10mg |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2770-0145-40mg |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2770-0145-20μmol |

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

941929-72-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

3-methyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

941929-72-2 (3-methyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬